

# The Advent of CTPS1 Inhibition: A Targeted Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

Cytidine triphosphate (CTP) is an essential precursor for the synthesis of DNA and RNA, critical for the rapid proliferation of cancer cells. The final and rate-limiting step in the de novo synthesis of CTP is catalyzed by CTP synthase (CTPS). Humans express two isoforms, CTPS1 and CTPS2. While CTPS2 is broadly expressed, CTPS1 is essential for lymphocyte proliferation and is overexpressed in various hematological malignancies and solid tumors, making it a compelling therapeutic target.[1][2][3] This document provides a comprehensive technical overview of CTPS1-IN-1 and other selective CTPS1 inhibitors, their mechanism of action, preclinical efficacy, and the experimental methodologies used for their evaluation. The potent and selective inhibition of CTPS1 represents a promising new frontier in targeted cancer therapy, with the potential for a wide therapeutic window and synergistic effects with other anticancer agents.[4][5][6]

# Introduction: The Rationale for Targeting CTPS1 in Oncology

Cancer is characterized by uncontrolled cell division, which places a high demand on the cellular machinery for nucleotide biosynthesis to support DNA replication and RNA synthesis.[7] The pyrimidine nucleotide CTP is a critical building block, and its de novo synthesis is often upregulated in cancer cells to meet this demand.[2]



CTP synthase 1 (CTPS1) and CTPS2 catalyze the ATP-dependent conversion of uridine triphosphate (UTP) to CTP.[2] While both isoforms perform the same catalytic function, their tissue expression and roles differ significantly. Genetic studies in humans have revealed that individuals with inherited CTPS1 deficiency exhibit severe immunodeficiency due to impaired T-and B-cell proliferation, but otherwise show no major clinical consequences, indicating that CTPS2 can compensate for CTPS1 function in non-hematopoietic tissues.[1][8] This observation provides a strong rationale for the selective inhibition of CTPS1 as a therapeutic strategy to target lymphoid malignancies and other cancers with minimal on-target toxicity in normal tissues.[1][8][9]

Increased expression of CTPS1 has been reported in a variety of cancers, including lymphoma, multiple myeloma, colorectal cancer, and triple-negative breast cancer, and often correlates with a poor prognosis.[1][10][11] Preclinical studies have demonstrated that selective inhibition of CTPS1 leads to cancer cell death and tumor growth inhibition, validating its potential as a therapeutic target.[1][5][12]

### **Quantitative Data on CTPS1 Inhibitors**

A number of selective small-molecule inhibitors of CTPS1 have been developed and characterized. This section summarizes the available quantitative data for two such inhibitors, **CTPS1-IN-1** (also referred to as compound 27) and STP-B (a preclinical compound from the same series as STP938, which is in clinical trials).

### **Table 1: In Vitro Potency of CTPS1 Inhibitors**



| Compound   | Target | Species | IC50 (nM)                                | Assay                | Reference |
|------------|--------|---------|------------------------------------------|----------------------|-----------|
| CTPS1-IN-1 | CTPS1  | Human   | 32                                       | Biochemical<br>Assay | [13]      |
| CTPS1-IN-1 | CTPS2  | Human   | 18                                       | Biochemical<br>Assay | [13]      |
| CTPS1-IN-1 | CTPS1  | Rat     | 27                                       | Biochemical<br>Assay | [13]      |
| CTPS1-IN-1 | CTPS2  | Rat     | 23                                       | Biochemical<br>Assay | [13]      |
| CTPS1-IN-1 | CTPS1  | Mouse   | 26                                       | Biochemical<br>Assay | [13]      |
| CTPS1-IN-1 | CTPS2  | Mouse   | 33                                       | Biochemical<br>Assay | [13]      |
| STP-B      | CTPS1  | Human   | >1,300-fold<br>selectivity<br>over CTPS2 | Biochemical<br>Assay | [10][14]  |

## Table 2: Anti-proliferative Activity of STP-B in Cancer Cell Lines

| Cell Line                                | Cancer Type                               | IC50 (nM)           | Reference |
|------------------------------------------|-------------------------------------------|---------------------|-----------|
| JEKO-1                                   | Mantle Cell<br>Lymphoma                   | 31-234              | [15]      |
| JURKAT                                   | T-cell Acute<br>Lymphoblastic<br>Leukemia | Nanomolar range     | [1]       |
| Multiple Myeloma Cell<br>Lines (various) | Multiple Myeloma                          | 7-3100 (median 220) | [15]      |

## **Signaling Pathways and Mechanism of Action**



Inhibition of CTPS1 depletes the intracellular pool of CTP, leading to replication stress, cell cycle arrest, and ultimately apoptosis in cancer cells. The mechanism of action involves the modulation of several key signaling pathways.

## Induction of Replication Stress and the DNA Damage Response (DDR)

The depletion of CTP, a crucial building block for DNA synthesis, leads to stalling of replication forks and the accumulation of single-stranded DNA. This replication stress activates the DNA Damage Response (DDR) pathway. In multiple myeloma cells, inhibition of CTPS1 with STP-B has been shown to activate the ATR-CHK1 and ATM-CHK2 signaling cascades.[6] This provides a strong rationale for combining CTPS1 inhibitors with inhibitors of the DDR pathway, such as ATR, CHK1, or WEE1 inhibitors, to induce synthetic lethality.[5][6]





Click to download full resolution via product page

Caption: Synergistic effect of CTPS1 and DDR inhibitors.

### **Cell Cycle Arrest and Regulation of p53**

CTPS1 inhibition has been shown to induce cell cycle arrest, primarily in the S-phase, as a consequence of insufficient nucleotides for DNA replication.[3][16] Furthermore, studies in colorectal cancer have implicated the p53 pathway in the cellular response to CTPS1 inhibition. Silencing of CTPS1 was found to promote the expression of p53, which in turn suppressed the



expression of the cell cycle-related genes GTSE1 and CDK2, leading to inhibited proliferation and metastasis.[11]



Click to download full resolution via product page

Caption: CTPS1 inhibition and its effect on the p53 pathway and cell cycle.

## **Experimental Protocols**

This section provides an overview of the key experimental methodologies used to characterize CTPS1 inhibitors.

## CTPS1 Enzyme Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of recombinant CTPS1 by measuring the production of CTP.

Materials:



- Recombinant human CTPS1 and CTPS2 enzymes
- Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl<sub>2</sub>, 5 mM KCl, 2 mM DTT, 0.01% Pluronic F-127
- Substrates: ATP, UTP, GTP, L-Glutamine
- CTPS1 inhibitor (e.g., CTPS1-IN-1)
- 1% Formic acid
- ¹³C9¹⁵N₃-CTP internal standard
- 384-well plates
- RapidFire Mass Spectrometry system

#### Protocol:

- Prepare a reaction mixture in a 384-well plate containing assay buffer, 50 nM CTPS1, 120 μM ATP, 160 μM UTP, 60 μM GTP, and 100 μM L-Glutamine.
- Add varying concentrations of the CTPS1 inhibitor to the wells.
- Incubate the reaction at 25°C for 120 minutes.
- Stop the reaction by adding 1% formic acid and 0.5 μM <sup>13</sup>C<sub>9</sub><sup>15</sup>N<sub>3</sub>-CTP internal standard.[7]
- Analyze the samples using a RapidFire Mass Spectrometry system to quantify the amount of CTP produced.
- Calculate IC50 values by fitting the data to a four-parameter logistic regression model.

### **Cell Viability Assay (CellTiter-Glo®)**

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Materials:



- Cancer cell lines (e.g., JURKAT, JEKO-1)
- · Complete cell culture medium
- CTPS1 inhibitor
- 96-well opaque-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

#### Protocol:

- Seed cancer cells in a 96-well opaque-walled plate at a desired density and allow them to attach overnight.
- Treat the cells with a serial dilution of the CTPS1 inhibitor for 72 hours.[17]
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

### In Vivo Xenograft Tumor Model

This protocol describes the evaluation of a CTPS1 inhibitor's anti-tumor efficacy in a mouse xenograft model.

#### Materials:



- Immunodeficient mice (e.g., NOD-SCID)
- Cancer cell line (e.g., JURKAT)
- Matrigel
- CTPS1 inhibitor (e.g., STP938)
- Vehicle control
- · Calipers for tumor measurement

#### Protocol:

- Sub-lethally irradiate female NOD-SCID mice.[17]
- Subcutaneously transplant 10<sup>7</sup> JURKAT cells embedded in Matrigel into the flanks of the mice.[17]
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of approximately 150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8 per group).[17]
- Administer the CTPS1 inhibitor (e.g., subcutaneously every two days) and vehicle control to the respective groups.[17]
- · Measure tumor volume twice weekly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Plot tumor growth curves to evaluate the efficacy of the treatment.





Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft tumor model study.



#### **Conclusion and Future Directions**

The selective inhibition of CTPS1 presents a highly promising and targeted therapeutic strategy for a range of cancers, particularly hematological malignancies. The compelling preclinical data for inhibitors like CTPS1-IN-1 and the clinical advancement of compounds such as STP938 underscore the potential of this approach.[12][13] Future research should focus on further elucidating the mechanisms of resistance to CTPS1 inhibition, identifying predictive biomarkers of response, and exploring rational combination therapies to maximize clinical benefit. The development of next-generation CTPS1 inhibitors with optimized pharmacokinetic and pharmacodynamic properties will also be crucial for translating the promise of this target into effective cancer treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CTP Synthase 1 Is a Novel Therapeutic Target in Lymphoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential roles of CTP synthetases CTPS1 and CTPS2 in cell proliferation | Life Science Alliance [life-science-alliance.org]
- 3. Selective pharmacologic targeting of CTPS1 shows single-agent activity and synergizes with BCL2 inhibition in aggressive mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Step Pharma Presents Encouraging Data on its First-in-Class CTPS1 Inhibitor STP938 at the European Hematology Association Congress - Step Pharma [step-ph.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Structural basis for isoform-specific inhibition of human CTPS1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. biorxiv.org [biorxiv.org]



- 10. P1308: SELECTIVE SMALL MOLECULE INHIBITION OF CTP SYNTHASE 1 (CTPS1) SUPPRESSES T CELL PROLIFERATION AND CYTOKINE RELEASE, HIGHLIGHTING A NOVEL THERAPEUTIC TARGET FOR GRAFT-VERSUS-HOST DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Step Pharma publishes data identifying the key role of CTP Synthase 1 in haematological malignancies Step Pharma [step-ph.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ascopubs.org [ascopubs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. P1248: CTP SYNTHASE 1 IS A NOVEL TARGET IN T CELL CANCERS, WITH SMALL MOLECULE INHIBITION INDUCING DEATH OF NEOPLASTIC HUMAN T CELLS IN VITRO AND INHIBITION OF THEIR GROWTH IN AN IN VIVO XENOTRANSPLANT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Advent of CTPS1 Inhibition: A Targeted Approach to Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370056#ctps1-in-1-as-a-potential-cancer-therapeutic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com